![molecular formula C17H23BrN2O2 B1440112 Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1128133-41-4](/img/structure/B1440112.png)
Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Vue d'ensemble
Description
Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (TBBS) is an organic compound used in various scientific research applications. It is a type of spirocyclic compound containing a seven-membered nitrogen-containing ring with a bromine atom. TBBS is a colorless, crystalline solid with a melting point of 168-170°C. It is insoluble in water but soluble in most organic solvents. TBBS has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is used as a reagent for the synthesis of various organic molecules, and it has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Efficient Synthesis Approaches : Teng, Zhang, and Mendonça (2006) describe an efficient method for synthesizing a spirocyclic oxindole analogue of Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, highlighting its scalable production without chromatographic purification (Teng, Zhang, & Mendonça, 2006).
- Synthesis of Related Compounds : Meyers et al. (2009) developed efficient synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, indicating the relevance of these compounds in accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Structural Studies
- Crystal Structure Analysis : Sharma et al. (2016) conducted a study on a new indoline derivative related to Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, providing insights into its spectral properties and X-ray crystal structure (Sharma et al., 2016).
Application in Drug Synthesis
- Intermediate in Drug Synthesis : The synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds like crizotinib, illustrates the potential of Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate in drug development (Kong et al., 2016).
Miscellaneous Applications
- Synthesis of Novel Compounds : Freund and Mederski (2000) discuss a synthetic route to the spiro[indole-3,4′-piperidin]-2-one system, which is structurally related to Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, showing its utility in creating novel compounds (Freund & Mederski, 2000).
Mécanisme D'action
Target of Action
Tert-butyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that likely interacts with multiple targets within the bodyIt’s known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that spiro compounds, which include this compound, interact with a wide range of receptors . This interaction likely involves the formation of non-covalent bonds between the compound and its target, leading to changes in the target’s function.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their interaction with multiple receptors . These pathways likely involve a variety of cellular processes, including signal transduction, gene expression, and metabolic processes.
Pharmacokinetics
The introduction of a tert-butyl group into organic molecules is known to increase their lipophilicity , which is very important for passage through the cell wall . This suggests that this compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
tert-butyl 7-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-14-12(17)5-4-6-13(14)18/h4-6,19H,7-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITWCTZHUZMMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678306 | |
| Record name | tert-Butyl 7-bromo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate | |
CAS RN |
1128133-41-4 | |
| Record name | tert-Butyl 7-bromo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



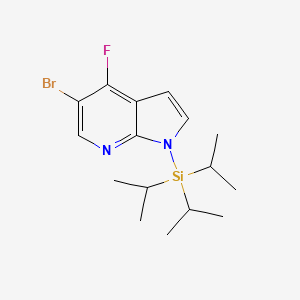
![2-(dodecylsulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1440033.png)

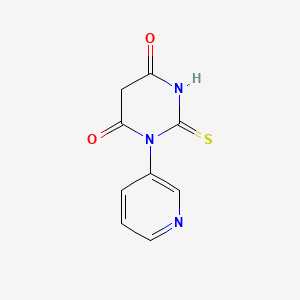
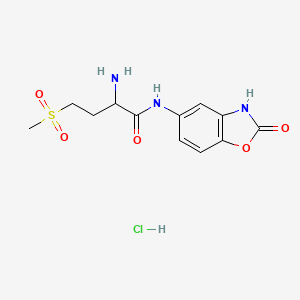
![{[5-(3-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1440040.png)
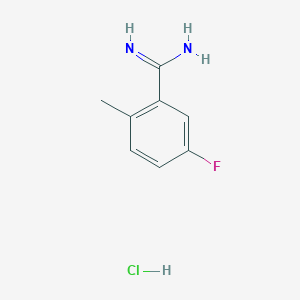
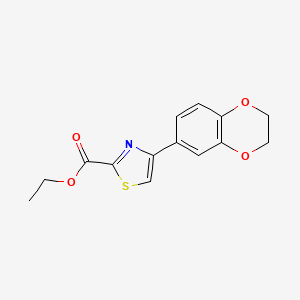

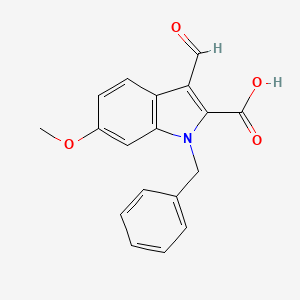
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1440046.png)
![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1440047.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1440049.png)
